molecular formula C19H17Cl2NO3 B4848890 pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate

pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate

Cat. No. B4848890
M. Wt: 378.2 g/mol
InChI Key: JOPLBBLJFXGSMU-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate, also known as DCPIB, is a chemical compound that has attracted considerable attention in scientific research. This compound is a potent inhibitor of volume-sensitive chloride channels and has been used in a variety of studies to investigate the role of these channels in various physiological and pathological processes.

Mechanism of Action

Pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate acts as a potent inhibitor of volume-sensitive chloride channels by binding to a specific site within the channel pore. This binding results in the inhibition of chloride ion transport across the cell membrane, which can have a variety of downstream effects on cellular physiology and function.
Biochemical and Physiological Effects:
The inhibition of volume-sensitive chloride channels by pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate has been shown to have a variety of biochemical and physiological effects, including the regulation of cell volume, the modulation of cell migration, and the induction of cell death. These effects are thought to be mediated by changes in chloride ion flux across the cell membrane.

Advantages and Limitations for Lab Experiments

One advantage of using pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate in lab experiments is its potent and specific inhibition of volume-sensitive chloride channels, which allows for precise investigation of the role of these channels in cellular physiology and disease. However, one limitation is that pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate can also inhibit other types of chloride channels, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research involving pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate. One area of interest is the investigation of the role of volume-sensitive chloride channels in cancer progression and metastasis. Another potential direction is the development of more specific and potent inhibitors of these channels for use in therapeutic applications. Additionally, further studies are needed to fully understand the downstream effects of chloride channel inhibition by pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate on cellular physiology and function.

Scientific Research Applications

Pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate has been used in a wide range of scientific studies, including investigations of the role of volume-sensitive chloride channels in cancer, inflammation, and ischemia-reperfusion injury. It has also been used to study the effects of chloride channel inhibition on the regulation of cell volume, cell migration, and cell death.

properties

IUPAC Name

pentyl (Z)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO3/c1-2-3-4-10-24-19(23)13(12-22)11-14-8-9-17(25-14)15-6-5-7-16(20)18(15)21/h5-9,11H,2-4,10H2,1H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPLBBLJFXGSMU-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C(=CC1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)/C(=C\C1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pentyl (Z)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate
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pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate
Reactant of Route 3
pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate
Reactant of Route 4
pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate
Reactant of Route 5
pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate
Reactant of Route 6
Reactant of Route 6
pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.